molecular formula C6H7BrClFN2 B578285 (3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride CAS No. 1257535-21-9

(3-Bromo-5-fluoropyridin-2-YL)methanamine hydrochloride

Cat. No.: B578285
CAS No.: 1257535-21-9
M. Wt: 241.488
InChI Key: QUYLODHOBQNZEV-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrClFN2. It is a heterocyclic aromatic amine, which means it contains a nitrogen atom within a ring structure that also includes carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-5-bromopyridine with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position. The resulting intermediate is then subjected to amination reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes, followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-3-fluoropyridin-2-yl)methanamine hydrochloride
  • (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride

Uniqueness

(3-Bromo-5-fluoropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(3-bromo-5-fluoropyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYLODHOBQNZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694187
Record name 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-21-9
Record name 1-(3-Bromo-5-fluoropyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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